2-Acetyl-5-iodothiophene
Overview
Description
2-Acetyl-5-iodothiophene is an organic compound with the molecular formula C6H5IOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of an acetyl group at the second position and an iodine atom at the fifth position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-iodothiophene typically involves the iodination of 2-acetylthiophene. One common method is the electrophilic substitution reaction where 2-acetylthiophene is treated with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the fifth position of the thiophene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-iodothiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the electron-rich nature of the thiophene ring.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are commonly used.
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, and thiols are used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Electrophilic Substitution: Products include halogenated derivatives of this compound.
Nucleophilic Substitution: Products include substituted thiophenes with various functional groups replacing the iodine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the acetyl group, such as carboxylic acids or alcohols.
Scientific Research Applications
2-Acetyl-5-iodothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of organic semiconductors, dyes, and other materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-Acetyl-5-iodothiophene involves its interaction with various molecular targets and pathways. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can influence the compound’s reactivity and binding affinity. The thiophene ring provides aromatic stability and can interact with aromatic amino acids in proteins, affecting their function and activity.
Comparison with Similar Compounds
2-Acetyl-5-iodothiophene can be compared with other similar compounds such as:
2-Acetylthiophene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodothiophene: Lacks the acetyl group, affecting its chemical properties and reactivity.
2-Bromo-5-acetylthiophene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications
Properties
IUPAC Name |
1-(5-iodothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUCSKKBSJSRLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184936 | |
Record name | NSC 80387 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30955-94-3 | |
Record name | NSC 80387 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030955943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 30955-94-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 80387 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetyl-5-iodothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-acetyl-5-iodothiophene in the synthesis of bithiophene derivatives?
A: this compound acts as a key building block in the photochemical synthesis of halogenobithienyl ketones []. When exposed to light, it undergoes a photochemical coupling reaction with halogenated thiophenes. This process forms a new carbon-carbon bond, leading to the creation of diverse bithiophene structures. These newly formed bithiophene derivatives are of significant interest due to their potential as singlet oxygen photosensitizers, suggesting possible bioactivity [].
Q2: Why is the photochemical synthesis of bithiophene derivatives significant?
A: Bithiophene structures are found in various natural products, some exhibiting valuable biological activities []. The development of efficient synthetic methods for these compounds is crucial for exploring their potential applications, including pharmaceutical development and material science. The photochemical approach described in the research offers a novel and potentially advantageous route to these compounds compared to traditional synthetic strategies. This methodology uses light as a reagent, potentially leading to milder reaction conditions and reducing the reliance on harsh chemicals, thus aligning with green chemistry principles.
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